molecular formula C11H21N3 B13289040 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13289040
M. Wt: 195.30 g/mol
InChI Key: BLKUUKAZWYBLBL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2,4-dimethylpentan-3-yl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpentan-3-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, where various electrophiles can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylpentan-3-yl)-1H-pyrazole
  • 3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-4-amine
  • 3-(2,4-Dimethylpentan-3-yl)-1-methyl-1H-pyrazol-3-amine

Comparison: Compared to similar compounds, 3-(2,4-dimethylpentan-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the position of the methyl group on the pyrazole ring. This structural difference can significantly influence its chemical reactivity and biological activity. For instance, the presence of the methyl group at the 1-position may enhance its binding affinity to certain molecular targets, making it a more potent compound in specific applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

5-(2,4-dimethylpentan-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-7(2)11(8(3)4)9-6-10(12)14(5)13-9/h6-8,11H,12H2,1-5H3

InChI Key

BLKUUKAZWYBLBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN(C(=C1)N)C)C(C)C

Origin of Product

United States

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